1-(propylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(propylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of a propylsulfonyl group attached to the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfonyl hydrazide with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of catalysts such as rhodium or nickel, and the process may require heating to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(propylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1-(propylsulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts
Mechanism of Action
The mechanism of action of 1-(propylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The sulfonyl group enhances the compound’s ability to interact with various molecular targets through hydrogen bonding and dipole interactions .
Comparison with Similar Compounds
- 1-(methylsulfonyl)-1H-1,2,4-triazole
- 1-(ethylsulfonyl)-1H-1,2,4-triazole
- 1-(butylsulfonyl)-1H-1,2,4-triazole
Comparison: 1-(propylsulfonyl)-1H-1,2,4-triazole is unique due to its specific propylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and butyl analogs. The length of the alkyl chain in the sulfonyl group affects the compound’s solubility, reactivity, and interaction with molecular targets. For instance, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .
Properties
Molecular Formula |
C5H9N3O2S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-propylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3O2S/c1-2-3-11(9,10)8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
InChI Key |
WQILKMOCXWNEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.